Antitumor agent-130
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Overview
Description
Antitumor agent-130, also known as Compound 7b, is a potent inhibitor of p300 histone acetyltransferases (HAT) with an IC50 of 1.51 μM . This compound has shown significant potential in inhibiting tumor growth and invasion both in vitro and in vivo, especially when combined with doxorubicin . It is primarily used in cancer research due to its ability to modulate epigenetic markers and influence gene expression.
Preparation Methods
The synthesis of antitumor agent-130 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Antitumor agent-130 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific functional groups on the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different derivatives with altered biological properties.
Scientific Research Applications
Antitumor agent-130 has a wide range of applications in scientific research:
Chemistry: It is used to study the effects of histone acetyltransferase inhibition on gene expression and epigenetic modifications.
Biology: Researchers use this compound to investigate cellular processes such as cell cycle regulation, apoptosis, and DNA repair.
Industry: While its industrial applications are limited, it may be used in the development of new anticancer drugs and treatments.
Mechanism of Action
The primary mechanism of action for antitumor agent-130 involves the inhibition of p300 histone acetyltransferases . This inhibition leads to decreased acetylation of histone proteins, resulting in altered chromatin structure and gene expression. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective in reducing tumor growth and invasion .
Comparison with Similar Compounds
Antitumor agent-130 is unique in its specific inhibition of p300 histone acetyltransferases. Similar compounds include:
Doxorubicin: Often used in combination with this compound for enhanced anticancer effects.
Other HAT inhibitors: Compounds like anacardic acid and garcinol also inhibit histone acetyltransferases but may have different specificities and potencies.
In comparison, this compound stands out due to its potent inhibition of p300 HAT and its effectiveness in combination therapies .
Properties
Molecular Formula |
C20H18ClNO5 |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
18,19-dimethoxy-5,7,11-trioxa-14-azoniapentacyclo[12.8.0.02,10.04,8.016,21]docosa-1(22),2,4(8),9,14,16,18,20-octaene;chloride |
InChI |
InChI=1S/C20H18NO5.ClH/c1-22-17-6-12-5-15-14-8-19-20(26-11-25-19)9-16(14)24-4-3-21(15)10-13(12)7-18(17)23-2;/h5-10H,3-4,11H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZSDRRQBTAAIWJR-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C2C=[N+]3CCOC4=CC5=C(C=C4C3=CC2=C1)OCO5)OC.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.